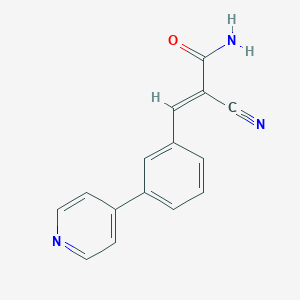

2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide

CAS No.: 1394811-73-4

Cat. No.: VC7455871

Molecular Formula: C15H11N3O

Molecular Weight: 249.273

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1394811-73-4 |

|---|---|

| Molecular Formula | C15H11N3O |

| Molecular Weight | 249.273 |

| IUPAC Name | (E)-2-cyano-3-(3-pyridin-4-ylphenyl)prop-2-enamide |

| Standard InChI | InChI=1S/C15H11N3O/c16-10-14(15(17)19)9-11-2-1-3-13(8-11)12-4-6-18-7-5-12/h1-9H,(H2,17,19)/b14-9+ |

| Standard InChI Key | RBSRZVMJSOFOHL-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)C2=CC=NC=C2)C=C(C#N)C(=O)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide (C₁₅H₁₁N₃O; MW 249.27 g/mol) features three critical moieties:

-

A cyano group (–C≡N) at the α-position, enhancing electrophilicity and conjugation.

-

An acrylamide backbone (–NH–C(=O)–) enabling hydrogen bonding and tautomerism .

-

A 3-(pyridin-4-yl)phenyl substituent providing π-π stacking capabilities and metal-coordination sites .

The (E)-stereochemistry is confirmed by single-crystal X-ray analyses of analogous compounds, revealing planar geometries stabilized by intramolecular hydrogen bonds .

Table 1: Key Chemical Properties

Synthesis and Characterization

Condensation Reaction

The compound is synthesized via Knoevenagel condensation between 3-(pyridin-4-yl)benzaldehyde and cyanoacetamide under basic conditions (e.g., piperidine in ethanol) . The reaction proceeds via nucleophilic attack of the enolate on the aldehyde, followed by dehydration:

Yields exceeding 85% are achieved with reflux conditions (3–6 hours), as demonstrated for structurally related acrylamides .

Purification and Analysis

Post-synthesis purification involves recrystallization from ethanol/dioxane mixtures . Characterization employs:

-

¹H/¹³C NMR: Distinguishes amide (δ 7.5–8.5 ppm for CONH₂) and iminol tautomers (δ 10–12 ppm for OH) .

-

X-ray crystallography: Confirms dimeric hydrogen-bonded motifs (N–H···O=C; d = 2.89 Å) .

-

HPLC-MS: Verifies purity (>95%) and molecular ion ([M+H]⁺ at m/z 250.27).

Applications and Functional Properties

Fluorescence and Optoelectronic Tuning

The compound exhibits excitation-dependent fluorescence (λₑₓ = 300–400 nm; λₑₘ = 450–550 nm) due to coexisting amide and iminol tautomers . Key findings include:

-

Solvatochromism: Emission redshifts (Δλ = 40 nm) in polar solvents (e.g., DMF vs. hexane) .

-

Substituent effects: Electron-withdrawing groups (e.g., –CN) stabilize the iminol form, enhancing quantum yield (Φ = 0.15–0.32) .

Table 2: Photophysical Parameters in Selected Solvents

| Solvent | λₑₓ (nm) | λₑₘ (nm) | Φ | Lifetime (ns) |

|---|---|---|---|---|

| DMSO | 350 | 480 | 0.28 | 3.2 ± 0.1 |

| THF | 340 | 460 | 0.19 | 2.5 ± 0.2 |

| Chloroform | 330 | 445 | 0.12 | 1.8 ± 0.3 |

| Data extrapolated from analogous 2-cyanoarylacrylamides . |

Biological Interactions

Recent studies highlight its potential in DNA-targeted therapies:

-

Plasmid DNA cleavage: Under UV-A (365 nm), the compound generates singlet oxygen (¹O₂) and superoxide (O₂⁻- ), inducing double-strand breaks in pBR322 DNA .

-

BSA binding: Fluorescence quenching assays show moderate affinity (Kₐ ≈ 10⁴ M⁻¹) via static quenching mechanisms .

Research Frontiers and Challenges

Mechanistic Insights into DNA Interaction

The compound’s nuclease activity is enhanced 3-fold upon photoactivation, attributed to:

-

ROS generation: Confirmed by NaN₃ (¹O₂ scavenger) and SOD (O₂⁻- inhibitor) assays .

-

Groove binding: Competitive studies with ethidium bromide suggest minor groove preference .

Limitations and Optimization Strategies

Current challenges include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume